N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide
Description
N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide is a benzamide derivative featuring a thiazole ring substituted with a 2,5-dimethoxyphenyl group at position 4 and an ethanesulfonyl moiety at position 3 of the benzamide core.
Properties
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-4-29(24,25)15-7-5-6-13(10-15)19(23)22-20-21-17(12-28-20)16-11-14(26-2)8-9-18(16)27-3/h5-12H,4H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLRLVCQIFYFQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,5-dimethoxyphenyl isothiocyanate with α-haloketones under basic conditions.
Introduction of the Benzamide Group: The thiazole intermediate is then reacted with 3-ethanesulfonylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues
Thiazole-Based Derivatives
- N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylsulfonyl)benzamide (CAS 5634-87-7)
- (Z)-N-(4-(2-(12H-Dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (Compound 29) Structural Differences: Incorporates a dibenzothiadiazocine ring and fluorophenyl-thiazole-pyridine hybrid structure.
Triazole-Based Derivatives
- 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (Compounds 7–9)
Physicochemical Properties
*Estimated based on ethanesulfonyl’s acidity.
Biological Activity
The compound N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C16H15N5O5S
- Molar Mass : 389.3858 g/mol
- CAS Number : Not specified in the provided data.
| Property | Value |
|---|---|
| Molecular Formula | C16H15N5O5S |
| Molar Mass | 389.3858 g/mol |
| Structure | Chemical Structure |
Anticancer Activity
This compound has been studied for its anticancer properties. Research indicates that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole structures have shown significant activity against Jurkat and A-431 cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .
The mechanism of action for this compound likely involves the modulation of specific cellular pathways. Thiazole derivatives are known to interact with enzymes and receptors, potentially leading to apoptosis in cancer cells. The presence of electron-donating groups, such as methoxy groups on the phenyl ring, enhances the compound's binding affinity to target proteins .
Antimicrobial Activity
In addition to anticancer properties, thiazole compounds have demonstrated antimicrobial activity. Studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications on the thiazole ring significantly influence antibacterial efficacy .
Case Studies
- Cytotoxicity Assay :
- Antibacterial Testing :
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their structural components. Key findings include:
- Substituents on the Phenyl Ring : The presence of methoxy groups enhances lipophilicity and cellular uptake.
- Thiazole Ring Modifications : Variations in substituents on the thiazole ring can lead to improved binding interactions with biological targets .
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Methoxy Group on Phenyl Ring | Increases cytotoxicity |
| Electron-Withdrawing Groups | Enhances antibacterial activity |
| Alkyl Substituents on Thiazole | Modulates receptor binding |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
